An In-Depth Technical Guide to Amino-PEG5-Boc: Structure, Function, and Application
An In-Depth Technical Guide to Amino-PEG5-Boc: Structure, Function, and Application
For Researchers, Scientists, and Drug Development Professionals
Amino-PEG5-Boc is a heterobifunctional chemical linker vital in modern biopharmaceutical research and development. It features a five-unit polyethylene glycol (PEG) chain that imparts hydrophilicity, attached to an amine group at one end and a Boc-protected amine at the other. This structure makes it a versatile tool for covalently linking molecules, particularly in the construction of advanced therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Core Functionality: A Bridge Between Molecules
The primary function of Amino-PEG5-Boc is to act as a flexible, hydrophilic spacer that connects two different molecules.[1][2][3] The key to its utility lies in its orthogonal protecting groups. The free amine group is readily available for conjugation, while the tert-butyloxycarbonyl (Boc) protecting group on the other amine can be selectively removed under acidic conditions to allow for a second, sequential conjugation.[4][5] This step-wise reactivity is crucial for the precise assembly of complex biomolecules.
The integrated PEG chain is not merely a spacer; it enhances the solubility and stability of the resulting conjugate, can reduce immunogenicity, and favorably impacts pharmacokinetic properties by extending circulation time.[6][]
Physicochemical and Structural Data
Below is a summary of the key quantitative data for a common variant, t-Boc-N-amido-PEG5-amine.
| Property | Value | Reference(s) |
| Chemical Formula | C17H36N2O7 | [4][8][9] |
| Molecular Weight | 380.48 g/mol | [4][8][10] |
| CAS Number | 189209-27-6 | [8][9][11] |
| Appearance | Oil | [8] |
| Purity | Typically >95% or >98% | [5][9][10] |
| Solubility | Soluble in water, DMSO, DCM, DMF, THF, Acetonitrile | [8][9] |
| Storage Condition | -20°C for long-term storage | [5][9] |
Applications in Advanced Therapeutics
Amino-PEG5-Boc and its derivatives are instrumental in the development of sophisticated drug modalities.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that co-opt the body's own ubiquitin-proteasome system to selectively degrade target proteins.[1][3][12] A PROTAC consists of a ligand that binds to a target protein and another ligand that binds to an E3 ubiquitin ligase, connected by a linker. Amino-PEG5-Boc is frequently used as this linker.[1][2][3] The length and flexibility of the PEG chain are critical for enabling the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for ubiquitination and subsequent degradation of the target protein.[12][13]
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potent cell-killing effects of a cytotoxic drug.[][14] The linker plays a critical role in the stability and efficacy of the ADC. PEG linkers like those derived from Amino-PEG5-Boc can improve the hydrophilicity of the ADC, which is particularly important when conjugating hydrophobic drug payloads.[15] This can prevent aggregation and improve the pharmacokinetic profile of the conjugate.[15][16]
Experimental Protocols
The use of Amino-PEG5-Boc typically involves a two-stage process: deprotection of the Boc group followed by conjugation of the newly freed amine.
Protocol 1: Boc Group Deprotection
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield a free primary amine.[17]
Materials:
-
Boc-protected amino-PEG compound (e.g., Amino-PEG5-Boc)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the Boc-protected PEG linker in anhydrous DCM to a concentration of 0.1–0.2 M.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Acid Addition: Add TFA dropwise to the cooled solution to a final concentration of 25-50% (v/v).[10][17]
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours.[17]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Remove the solvent and excess TFA by rotary evaporation. The resulting deprotected amine (as a TFA salt) can often be used directly in the next step or purified further if necessary.
Protocol 2: Amine Conjugation via NHS Ester Chemistry
This protocol outlines a general method for conjugating an amine-terminated PEG linker (produced from Protocol 1) to a molecule containing a carboxylic acid, which is first activated as an N-hydroxysuccinimide (NHS) ester. For direct conjugation to a protein, the deprotected Amino-PEG5-NH2 would be reacted with an NHS-activated molecule.
Materials:
-
Molecule with a carboxylic acid group (-COOH)
-
Deprotected Amino-PEG5-NH2
-
N-hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous, amine-free solvent (e.g., DMF or DMSO)
-
Quenching buffer (e.g., Tris or glycine)[18]
-
Purification system (e.g., dialysis or size-exclusion chromatography)[18]
Procedure:
-
Carboxylic Acid Activation:
-
Dissolve the carboxylic acid-containing molecule, EDC, and NHS in anhydrous DMF or DMSO. A typical molar ratio is 1:1.5:1.2 (Acid:EDC:NHS).
-
Stir the mixture at room temperature for 15-30 minutes to form the NHS ester.[19]
-
-
Conjugation Reaction:
-
Dissolve the deprotected amino-PEG linker in the reaction buffer (e.g., PBS, pH 7.4).
-
Add the activated NHS ester solution to the amino-PEG solution. A molar excess of the NHS ester (e.g., 10-20 fold) is often used when conjugating to proteins.[4][8]
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[4]
-
-
Quenching: Stop the reaction by adding a quenching buffer to consume any unreacted NHS ester.[18]
-
Purification: Purify the final conjugate to remove excess reagents and by-products using dialysis, size-exclusion chromatography, or other appropriate methods.[8][18]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Amino-PEG5-Boc | PROTAC Linker | MCE [medchemexpress.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 6. mdpi.com [mdpi.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
- 11. Boc-amino-PEG5-amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 12. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 19. benchchem.com [benchchem.com]
